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2-Butanone, 1-(1,3-benzodioxol-5-

yl)-

Cat. No.: B104480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic motif present in numerous natural products and

synthetic compounds, has garnered significant attention in medicinal chemistry. Its unique

structural and electronic properties often impart potent and diverse biological activities. When

incorporated into a ketone-containing molecular framework, the resulting benzodioxole ketone

derivatives exhibit a remarkable spectrum of pharmacological effects, including anticancer, anti-

inflammatory, and antimicrobial properties. This technical guide provides a comprehensive

overview of the biological activities of these derivatives, with a focus on quantitative data,

detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity
Benzodioxole ketone derivatives have emerged as a promising class of antineoplastic agents,

demonstrating cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action

are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved

in cell proliferation, and disruption of cellular signaling cascades.[3][4]
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The in vitro anticancer activity of various benzodioxole ketone derivatives is typically quantified

by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values.

These values represent the concentration of the compound required to inhibit the growth of or

kill 50% of the cancer cells, respectively. A lower value indicates greater potency. The following

table summarizes the reported anticancer activities of selected benzodioxole ketone derivatives

against various human cancer cell lines.
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Compound ID
Cancer Cell
Line

Assay Type
IC50 / CC50
(µM)

Reference

3b HeLa (Cervical) MTS >219 [5]

3e HeLa (Cervical) MTS 219 [5]

4f HeLa (Cervical) MTS >219 [5]

MAZ2
Molm-13

(Leukemia)
Not Specified <1 [6]

MAZ2 K562 (Leukemia) Not Specified <1 [6]

MAZ2
HL-60

(Leukemia)
Not Specified <1 [6]

MAZ2 A549 (Lung) Not Specified <1 [6]

PD9
DU-145

(Prostate)
Not Specified 1-3 [7]

PD9
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD9 HT-29 (Colon) Not Specified 1-3 [7]

PD10
DU-145

(Prostate)
Not Specified 1-3 [7]

PD10
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD10 HT-29 (Colon) Not Specified 1-3 [7]

PD11
DU-145

(Prostate)
Not Specified 1-3 [7]

PD11
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD11 HT-29 (Colon) Not Specified 1-3 [7]

PD13
DU-145

(Prostate)
Not Specified 1-3 [7]
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PD13
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD13 HT-29 (Colon) Not Specified 1-3 [7]

PD14
DU-145

(Prostate)
Not Specified 1-3 [7]

PD14
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD14 HT-29 (Colon) Not Specified 1-3 [7]

PD15
DU-145

(Prostate)
Not Specified 1-3 [7]

PD15
MDA-MB-231

(Breast)
Not Specified 1-3 [7]

PD15 HT-29 (Colon) Not Specified 1-3 [7]

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in

proliferation or cytotoxicity assays. This protocol is adapted from standard procedures.[8]

Materials:

Human cancer cell line of interest (e.g., HeLa)

Complete cell culture medium

96-well plates

Benzodioxole ketone derivative test compounds

MTS reagent (containing phenazine ethosulfate - PES)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader
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Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5%

CO2 atmosphere for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the benzodioxole ketone derivatives in

culture medium. Remove the old medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (medium

with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a

blank control (medium only).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTS Addition: Add 20 µL of the MTS reagent to each well.

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells

with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

[8]

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. The IC50 or CC50 value can be determined by plotting the percentage of

cell viability against the compound concentration and fitting the data to a dose-response

curve.
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In Vitro Anticancer Activity Screening Workflow (MTS Assay).
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Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Certain

benzodioxole ketone derivatives have demonstrated potent anti-inflammatory effects, primarily

through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases

(COX).[5]

Quantitative Anti-inflammatory Data
The anti-inflammatory activity of benzodioxole ketone derivatives is often assessed by their

ability to inhibit COX-1 and COX-2 enzymes. The IC50 values for these enzymes indicate the

concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ID
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

3b 1.12 1.3 0.86 [5]

3e 2.36 2.73 0.86 [5]

4d 33.7 18.63 1.81 [5]

4f 0.725 >50 >68.97 [5]

Ketoprofen 0.27 1.38 0.20 [5]

Compound 4 Not Specified Not Specified Not Specified [9]

Compound 3g Not Specified Not Specified Not Specified [10]

Experimental Protocol: Cyclooxygenase (COX)
Inhibition Assay
This fluorometric assay is a common method for screening COX inhibitors. This protocol is

based on commercially available kits.[11]

Materials:

COX-1 or COX-2 enzyme
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COX Assay Buffer

COX Probe

COX Cofactor

Arachidonic Acid (substrate)

NaOH

Test inhibitors (benzodioxole ketone derivatives)

96-well black microplate

Fluorometric microplate reader

Procedure:

Reagent Preparation:

Dilute test inhibitors to 10X the desired final concentration in COX Assay Buffer.

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX

Cofactor, and the respective COX enzyme (COX-1 or COX-2).

Prepare the arachidonic acid solution by mixing it with NaOH and then diluting with

ddH2O.

Assay Protocol:

Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the

appropriate wells of the 96-well plate.

Add 80 µL of the Reaction Master Mix to each well.

Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.

Measurement:
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Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic

mode at 25°C for 5-10 minutes.

Data Analysis:

Calculate the slope of the linear range of the fluorescence curve for each well.

Determine the percent inhibition for each test compound concentration relative to the

enzyme control.

Calculate the IC50 value by plotting the percent inhibition against the compound

concentration.

Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.

[12][13] Upon stimulation by pro-inflammatory signals, a cascade of events leads to the

activation of NF-κB, which then translocates to the nucleus and induces the expression of

inflammatory genes. Some benzodioxole derivatives may exert their anti-inflammatory effects

by modulating this pathway. There are two main NF-κB signaling pathways: the canonical and

the non-canonical pathway.[3][12]
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Overview of the Canonical and Non-Canonical NF-κB Signaling Pathways.
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Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel

antimicrobial agents. Benzodioxole ketone derivatives have demonstrated activity against

various bacterial and fungal strains.[14]

Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that

prevents visible growth of a microorganism.

Compound ID Microorganism MIC (µg/mL) Reference

CPD20 S. aureus (MRSA) 2.5 [15]

CPD22 S. aureus (MRSA) 2.5-5 [15]

CPD21 S. aureus (MRSA) 5-10 [15]

CPD18 S. aureus (MRSA) 10 [15]

Compound 2 S. aureus 32 [16]

Compound 4 S. aureus 32 [16]

Compound 8 S. aureus 32 [16]

Compound 10 E. coli FabH IC50: 1.6 µM [17]

Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)
The broth microdilution method is a widely used technique for determining the MIC of an

antimicrobial agent.[18]

Materials:

Bacterial or fungal strains
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

96-well microtiter plates

Benzodioxole ketone derivative test compounds

Positive control antibiotic (e.g., ciprofloxacin)

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh

culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

Compound Dilution: Prepare serial twofold dilutions of the benzodioxole ketone derivatives in

the broth medium directly in the 96-well plates.

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the

diluted compounds. Include a growth control (inoculum in broth without any compound) and

a sterility control (broth only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (i.e., the well remains clear). This can be assessed visually

or by measuring the optical density at 600 nm.

Synthesis of Benzodioxole Ketone Derivatives
A common method for the synthesis of benzodioxole ketone derivatives involves the Friedel-

Crafts acylation of a 1,3-benzodioxole with a suitable acylating agent.[5][19][20]

Experimental Protocol: General Synthesis of a
Benzodioxole Ketone Derivative
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This protocol describes a general procedure for the synthesis of a benzodioxole ketone

derivative via Friedel-Crafts acylation.

Materials:

1,3-Benzodioxole derivative

Benzoic acid derivative

Phosphorus pentoxide (P2O5)

Dichloromethane (DCM)

Distilled water

Ethyl acetate

1 M Sodium hydroxide (NaOH)

Brine

Procedure:

Reaction Setup: To a stirred solution of the 1,3-benzodioxole derivative in dichloromethane,

add the benzoic acid derivative and phosphorus pentoxide.

Reaction: Stir the mixture at room temperature for 18 hours.

Work-up:

Carefully add distilled water to the reaction mixture.

Extract the mixture with ethyl acetate.

Separate the organic layer and wash it with 1 M NaOH, brine, and distilled water.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be further purified by column

chromatography.
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General Synthesis Workflow for a Benzodioxole Ketone Derivative.
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Conclusion
Benzodioxole ketone derivatives represent a versatile and promising class of biologically active

compounds. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial

assays warrants further investigation and development. The data and protocols presented in

this guide offer a foundational resource for researchers and drug development professionals

interested in exploring the therapeutic potential of this important chemical scaffold. Future

research should focus on elucidating the structure-activity relationships, optimizing the

pharmacokinetic properties, and further exploring the mechanisms of action of these

multifaceted molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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